N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Description
N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been found to interact withtubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
Similar compounds have been shown to inhibittubulin polymerization , which disrupts the formation of the mitotic spindle necessary for cell division. This can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization can affect thecell cycle and induce apoptosis . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By inducing apoptosis, the compound could potentially limit the growth of cancer cells .
Pharmacokinetics
In silico studies of related compounds suggest that they possessdrug-like properties , which could imply favorable pharmacokinetic properties.
Result of Action
Related compounds have been shown to induceapoptosis in cancer cells . This is often visualized by staining assays, such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .
Properties
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-27-17-5-3-2-4-16(17)23-8-10-24(11-9-23)18(25)12-15-13-28-20(21-15)22-19(26)14-6-7-14/h2-5,13-14H,6-12H2,1H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOKZASCSKFBJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.